N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound featuring a triazolopyridazine core fused with an azetidine ring and a sulfonamide group.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-11-17(12(2)28-22-11)29(26,27)23(3)14-9-24(10-14)16-8-7-15-19-20-18(25(15)21-16)13-5-4-6-13/h7-8,13-14H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPKSNADVYKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s triazolopyridazine scaffold is distinct from other heterocyclic systems such as imidazoquinolines (e.g., IQ, a carcinogenic heterocyclic amine) but shares the presence of fused nitrogen-containing rings. Key differences include:
- Triazolopyridazine vs.
- Sulfonamide Functionalization: Unlike IQ and other carcinogenic heterocyclic amines, the sulfonamide group in this compound likely enhances solubility and target specificity, a feature shared with FDA-approved sulfonamide drugs (e.g., celecoxib).
Data Table: Comparative Properties of Selected Heterocyclic Compounds
Research Findings and Limitations
- Toxicity Gap: Unlike HCAs such as IQ, the target compound lacks evidence of genotoxicity in Ames tests, likely due to its inability to form DNA adducts .
- Therapeutic Potential: Preclinical studies highlight its efficacy in xenograft models of breast cancer, with tumor growth inhibition rates exceeding 60% at 50 mg/kg doses.
- Knowledge Gaps: Clinical data on pharmacokinetics, off-target effects, and long-term safety remain unpublished, necessitating further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
